molecular formula C11H12BrNO2 B3751810 N-allyl-2-(2-bromophenoxy)acetamide

N-allyl-2-(2-bromophenoxy)acetamide

Cat. No.: B3751810
M. Wt: 270.12 g/mol
InChI Key: JTISXOXHYWFNAK-UHFFFAOYSA-N
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Description

N-Allyl-2-(2-bromophenoxy)acetamide is a brominated acetamide derivative featuring an allyl group attached to the nitrogen atom and a 2-bromophenoxy moiety at the α-carbon of the acetamide backbone. The compound’s molecular formula is inferred as C₁₁H₁₂BrNO₂ (molar mass ~270.12 g/mol), based on its positional isomer, N-allyl-2-(4-bromophenoxy)acetamide . The ortho-substituted bromine on the phenoxy group likely influences steric and electronic characteristics, differentiating it from para-substituted analogs.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTISXOXHYWFNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-allyl-2-(2-bromophenoxy)acetamide with key analogs, emphasizing substituent effects, synthetic yields, and biological relevance.

Positional Isomers: Ortho vs. Para Substituents

  • N-Allyl-2-(4-bromophenoxy)acetamide Structure: Bromine at the para position of the phenoxy group. Molecular Formula: C₁₁H₁₂BrNO₂; Molar Mass: 270.12 g/mol .
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Structure: 4-Bromophenyl group at the α-carbon and 2-methoxyphenyl as the N-substituent.

N-Substituent Variations

  • 2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide Structure: Cyclopropylmethyl group instead of allyl at the N-position. Molecular Formula: C₁₂H₁₄BrNO₂; Molar Mass: 284.15 g/mol . Impact: The cyclopropylmethyl group may enhance metabolic stability compared to the allyl group due to reduced oxidation susceptibility.
  • N-Benzyl-2-bromo-N-(2-bromophenyl)acetamide

    • Structure : Dual bromine atoms (on phenyl and acetamide) with a benzyl N-substituent.
    • Synthetic Yield : 76% via column chromatography .
    • Significance : The electron-withdrawing bromine atoms and bulky benzyl group may hinder reactivity in further functionalization.

Phenoxy Group Modifications

  • N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Structure: Brominated cyclohexyl N-substituent with varied phenoxy groups. Biological Activity: Reported anti-inflammatory and analgesic properties, highlighting the role of bulky substituents in modulating activity .

Comparative Data Table

Compound Name Substituents (N/Phenoxy) Molecular Formula Molar Mass (g/mol) Key Properties/Findings References
This compound Allyl / 2-bromophenoxy C₁₁H₁₂BrNO₂ ~270.12 Ortho-Br increases steric hindrance Inferred
N-Allyl-2-(4-bromophenoxy)acetamide Allyl / 4-bromophenoxy C₁₁H₁₂BrNO₂ 270.12 Para-Br enhances reactivity
2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide Cyclopropylmethyl / 2-bromophenoxy C₁₂H₁₄BrNO₂ 284.15 Improved metabolic stability
N-Benzyl-2-bromo-N-(2-bromophenyl)acetamide Benzyl / 2-bromophenyl C₁₅H₁₂Br₂N₂O 412.09 High steric bulk, moderate yield
N-Allyl-2-(1H-tetrazol-5-yl)acetamide Allyl / tetrazolyl C₆H₉N₅O 167.17 Low yield (25%) due to allyl group

Key Research Findings

  • Steric and Electronic Effects: The ortho-bromine in this compound likely reduces reactivity in planar transition states (e.g., SN2 reactions) compared to para-substituted analogs .
  • Biological Relevance : Bulky N-substituents (e.g., benzyl, cyclohexyl) correlate with enhanced anti-inflammatory activity, suggesting that the allyl group may offer a balance between stability and bioavailability .
  • Synthetic Limitations : Allyl-substituted acetamides exhibit lower yields in tetrazole synthesis, necessitating optimized conditions for scale-up .

Q & A

Q. What are the standard synthetic routes for N-allyl-2-(2-bromophenoxy)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions. A typical route involves reacting 2-bromophenol with allyl bromide and chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetonitrile . Optimization includes:
  • Solvent selection : Polar solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Temperature control : Reflux conditions (~80°C) improve reaction kinetics.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may increase yields.
  • Purification : Flash chromatography (petroleum ether/diethyl ether, 4:6) isolates the product with ~47% yield .

Q. What spectroscopic methods are recommended for confirming the structure of this compound, and how should data inconsistencies be addressed?

  • Methodological Answer : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., Calcd. 412.1902, Found 412.1918) , ¹H/¹³C NMR to verify allyl and bromophenoxy groups, and FTIR for amide C=O stretching (~1650 cm⁻¹). Address inconsistencies by:
  • Cross-validating with X-ray crystallography (if crystalline) .
  • Repeating synthesis to rule out impurities.
  • Comparing with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. How can researchers design initial biological activity screens for this compound, and what target enzymes are relevant?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting microbial pathways. Key enzymes include:
  • DprE1 (anti-tubercular activity) .
  • CYP450 isoforms (metabolic stability assessment).
    Use in vitro MIC assays against Mycobacterium tuberculosis or bacterial/fungal strains. Optimize assay conditions (pH 7.4, 37°C) and include positive controls (e.g., isoniazid for DprE1) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Docking refinement : Adjust ligand flexibility and solvation parameters in molecular docking simulations .
  • MD simulations : Run 100-ns trajectories to assess protein-ligand stability under physiological conditions.
  • SAR studies : Synthesize analogs (e.g., chloro or methyl substitutions) to validate predicted binding motifs .
  • Validate with SPR (Surface Plasmon Resonance) for binding kinetics (KD, kon/koff) .

Q. How can researchers elucidate the reaction mechanisms of this compound in multi-component reactions using kinetic studies?

  • Methodological Answer :
  • Conduct kinetic profiling via in-situ NMR or HPLC to track intermediate formation .
  • Vary reactant stoichiometry to identify rate-determining steps (e.g., allylation vs. acetamide coupling).
  • Use isotopic labeling (e.g., ¹⁸O in acetamide) to trace bond reorganization .
  • Compare activation energies (ΔG‡) via Arrhenius plots under controlled temperatures (25–80°C) .

Q. What advanced computational methods validate the electronic structure of this compound, and how do they compare with experimental data?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compare bond lengths/angles with XRD data .
  • NBO analysis : Quantify hyperconjugation effects (e.g., C=O→N lone pair interactions) .
  • TD-DFT : Predict UV-Vis spectra (λmax) and compare with experimental data (e.g., π→π* transitions at ~270 nm) .

Q. What are the key stability considerations for this compound under various storage conditions, and which analytical techniques assess degradation?

  • Methodological Answer :
  • Storage : Protect from light and moisture (use amber vials with desiccants). Stability decreases at >25°C .
  • Degradation analysis :
  • HPLC-PDA : Monitor hydrolysis products (e.g., free phenol or acetic acid) .
  • TGA/DSC : Assess thermal decomposition thresholds (>150°C) .
  • Stress testing : Expose to acidic/basic conditions (pH 2–12) to identify labile groups (e.g., allyl ether cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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